Bet7FM8sqg

Descripción general

Descripción

LHF-535 is a small-molecule antiviral compound currently under development as a therapeutic option to treat Lassa fever and other viral hemorrhagic fevers of arenavirus origin . It has shown promising results in preclinical and clinical studies, demonstrating potent antiviral activity against a broad array of hemorrhagic fever arenaviruses .

Aplicaciones Científicas De Investigación

LHF-535 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactivity of benzimidazole derivatives.

Biology: Investigated for its antiviral activity against arenaviruses and other viral pathogens.

Medicine: Developed as a therapeutic agent for the treatment of Lassa fever and other viral hemorrhagic fevers.

Industry: Potential use in the development of antiviral drugs and treatments for viral infections

Mecanismo De Acción

LHF-535 exerts its antiviral effects by inhibiting the entry of the virus into target host cells. It targets the viral envelope glycoprotein, preventing the virus from binding to and entering the host cell. This inhibition suppresses viral replication and reduces the spread of the virus within the host . The molecular targets and pathways involved include the viral glycoprotein complex and host cell receptors that facilitate viral entry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

LHF-535 is synthesized through a series of chemical reactions involving the formation of benzimidazole derivatives . The synthetic route typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions to form the benzimidazole core structure. Subsequent modifications, such as alkylation or acylation, are performed to introduce specific functional groups that enhance the antiviral activity of the compound .

Industrial Production Methods

The industrial production of LHF-535 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

LHF-535 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may affect its antiviral activity.

Reduction: Reduction reactions can be used to modify the functional groups on the benzimidazole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like sodium azide and alkyl halides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives with different functional groups that contribute to the compound’s antiviral activity .

Comparación Con Compuestos Similares

LHF-535 is compared with other similar compounds, such as ST-193, which is also a benzimidazole derivative with antiviral activity against arenaviruses . While both compounds target the viral envelope glycoprotein, LHF-535 has shown broader-spectrum activity and higher potency against different lineages of Lassa virus and related arenaviruses . Other similar compounds include favipiravir and ribavirin, which are used as antiviral agents but have different mechanisms of action and efficacy profiles .

List of Similar Compounds

- ST-193

- Favipiravir

- Ribavirin

LHF-535 stands out due to its specific targeting of the viral envelope glycoprotein and its potent antiviral activity across multiple arenavirus strains .

Propiedades

IUPAC Name |

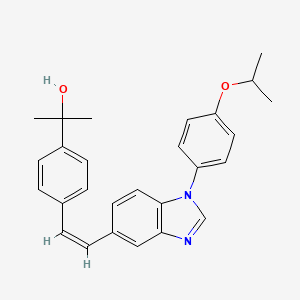

2-[4-[(Z)-2-[1-(4-propan-2-yloxyphenyl)benzimidazol-5-yl]ethenyl]phenyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O2/c1-19(2)31-24-14-12-23(13-15-24)29-18-28-25-17-21(9-16-26(25)29)6-5-20-7-10-22(11-8-20)27(3,4)30/h5-19,30H,1-4H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNZTRPIBJSUIX-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C=CC4=CC=C(C=C4)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)/C=C\C4=CC=C(C=C4)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1450929-77-7 | |

| Record name | LHF-535 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450929777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LHF-535 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BET7FM8SQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)-](/img/structure/B608493.png)

![3-(2-(3-(Morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol](/img/structure/B608496.png)

![N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608499.png)

![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine](/img/structure/B608501.png)